molecular formula C17H22BrN3O2S B2695806 (5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105222-52-3

(5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2695806
CAS No.: 1105222-52-3
M. Wt: 412.35
InChI Key: NIDICNBZOCSDHE-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of furan, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate can then be coupled with a thiazole derivative, such as 4-(tert-butyl)thiazole, through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone
  • (5-Bromofuran-2-yl)(4-((4-ethylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Uniqueness

The presence of the tert-butyl group in (5-Bromofuran-2-yl)(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that lack this bulky substituent .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2S/c1-17(2,3)13-11-24-15(19-13)10-20-6-8-21(9-7-20)16(22)12-4-5-14(18)23-12/h4-5,11H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDICNBZOCSDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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